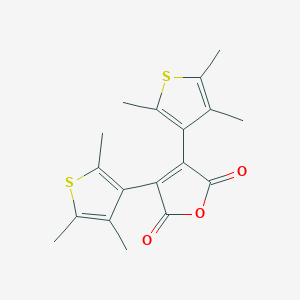

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

Übersicht

Beschreibung

Synthesis Analysis

MTMA is synthesized from 2,3-dichloromaleic anhydride and 2,3-dichloro-N-phenylmaleimide, with subsequent treatments leading to its unique structure. The synthesis involves ligand preparations for Rh complexes tested in asymmetric hydrogenation, showcasing the compound's versatility and reactivity under specific conditions (Kinting & Krause, 1986).

Molecular Structure Analysis

The molecular structure of MTMA has been characterized by semi-empirical molecular orbital methods, revealing stable conformations for its closed-ring form and multiple pairs for the open-ring form, demonstrating its complex photochromic behavior. These conformations and their interconversions highlight the compound's stability and reactivity under light exposure (Cho & Cheong, 1998).

Chemical Reactions and Properties

MTMA's photochromic reactions, including ring-closure and ring-opening processes, have been directly observed in solutions using picosecond laser photolysis and transient absorption spectroscopy. These studies shed light on the rapid dynamics of its photochemical transformations, contributing to its potential in photonic applications (Miyasaka et al., 1994).

Physical Properties Analysis

The physical properties of MTMA, such as its crystalline structure and molecular interactions, are crucial for understanding its behavior in different environments. The compound's planarity and the alignment of its trimethylsilyl-alkyne groups contribute to its reactivity and potential in forming complexes and polymers (Khan et al., 2004).

Chemical Properties Analysis

The chemical properties of MTMA, including its reactivity towards various substrates and its role in catalyzing reactions, have been explored in studies focusing on asymmetric hydrogenation and the construction of chiral succinic anhydrides. These properties make MTMA a valuable compound for synthetic chemistry and material science applications (Han et al., 2017).

Wissenschaftliche Forschungsanwendungen

-

Photonic Materials : As a type of diarylethene, this compound could potentially be used in the development of photonic materials, which are materials used to control the flow of light .

-

Optical Materials : Diarylethenes are known for their photochromic properties, meaning they change color when exposed to light. This makes them potentially useful in the development of optical materials, such as lenses or coatings that change color in response to light .

-

Photochromic Dyes : The photochromic properties of diarylethenes could potentially make “2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride” useful as a photochromic dye. These dyes change color when exposed to light, and can be used in a variety of applications, from textiles to security inks .

-

Molecular Electronics : The ability of diarylethenes to switch between two states when exposed to light could potentially be used in the development of molecular electronics, a field that uses single molecules or nanoscale collections of single molecules as electronic components .

-

Data Storage : The photochromic properties of diarylethenes could potentially be used in optical data storage devices. These devices use light to read and write data, and the color-changing properties of photochromic compounds can be used to represent different data states .

-

Sensors : The ability of diarylethenes to change state in response to light could potentially be used in the development of light-sensitive sensors .

Safety And Hazards

Eigenschaften

IUPAC Name |

3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3S2/c1-7-9(3)22-11(5)13(7)15-16(18(20)21-17(15)19)14-8(2)10(4)23-12(14)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYDHJQJXVIYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464218 | |

| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

CAS RN |

112440-47-8 | |

| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)

![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)

![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)